(E)-3-Hydroxy Tamoxifen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Hydroxy Tamoxifen-d5 is a deuterated derivative of (E)-3-Hydroxy Tamoxifen, a selective estrogen receptor modulator. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of tamoxifen, a drug widely used in the treatment of estrogen receptor-positive breast cancer. The deuterium atoms in this compound make it a valuable tool in mass spectrometry studies due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy Tamoxifen-d5 typically involves the deuteration of (E)-3-Hydroxy Tamoxifen. This process can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in (E)-3-Hydroxy Tamoxifen with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.
Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of (E)-3-Hydroxy Tamoxifen. For example, deuterated phenol can be used in the reaction with tamoxifen intermediates to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and deuterated solvents. The production is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxy Tamoxifen-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-3-Hydroxy Tamoxifen-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of tamoxifen.
Biology: Employed in studies investigating the biological pathways and interactions of tamoxifen and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of tamoxifen in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mechanism of Action
(E)-3-Hydroxy Tamoxifen-d5 exerts its effects by modulating estrogen receptors. It binds to estrogen receptors, inhibiting the growth and proliferation of estrogen receptor-positive cells. The deuterium atoms in this compound do not significantly alter its mechanism of action compared to (E)-3-Hydroxy Tamoxifen. The primary molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to the regulation of gene expression and cell cycle control.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Hydroxy Tamoxifen: The non-deuterated form of (E)-3-Hydroxy Tamoxifen-d5.
Tamoxifen: The parent compound used in the treatment of breast cancer.
4-Hydroxy Tamoxifen: Another metabolite of tamoxifen with similar biological activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in mass spectrometry studies. The deuterium labeling allows for precise tracking and quantification of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic research.
Properties
Molecular Formula |
C26H29NO2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25-/i1D3,4D2 |
InChI Key |
ZQZFYGIXNQKOAV-FUYVPVGLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC(=CC=C2)O)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.